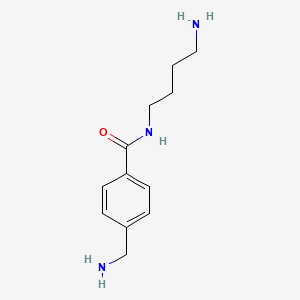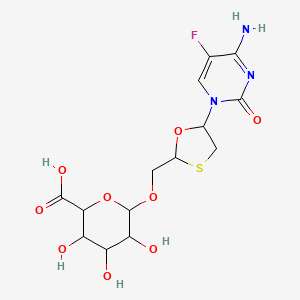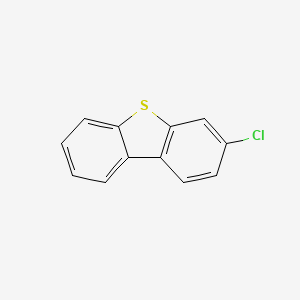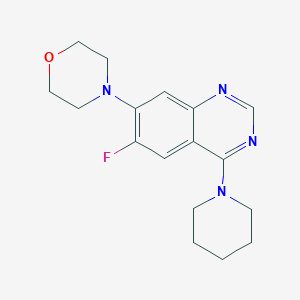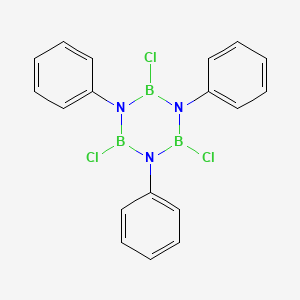
2,4,6-Trichloro-1,3,5-triphenylborazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4,6-Trichloro-1,3,5-triphenylborazine is a chemical compound with the molecular formula C18H15B3Cl3N3. It is a derivative of borazine, a heterocyclic compound containing alternating boron and nitrogen atoms in a six-membered ring. The presence of three phenyl groups and three chlorine atoms attached to the borazine ring makes this compound unique and of interest in various fields of research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6-Trichloro-1,3,5-triphenylborazine typically involves the reaction of boron trichloride with aniline derivatives under controlled conditions. One common method includes the following steps:
Formation of Borazine Ring: Boron trichloride reacts with aniline to form a borazine ring.
Substitution Reaction: The phenyl groups are introduced through a substitution reaction, where phenyl lithium or phenyl magnesium bromide is used as the reagent.
Chlorination: The final step involves the chlorination of the borazine ring to introduce the chlorine atoms at the 2, 4, and 6 positions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactors: Large-scale reactors are used to carry out the reactions under controlled temperature and pressure conditions.
Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the desired compound with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
2,4,6-Trichloro-1,3,5-triphenylborazine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles such as amines, thiols, or alcohols.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Coupling Reactions: It can participate in coupling reactions to form larger, more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alcohols. The reactions are typically carried out in the presence of a base such as triethylamine.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used under controlled conditions.
Coupling Reactions: Palladium-catalyzed coupling reactions are common, using reagents like phenylboronic acid.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield various substituted borazine derivatives.
Wissenschaftliche Forschungsanwendungen
2,4,6-Trichloro-1,3,5-triphenylborazine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex borazine derivatives and polymers.
Biology: The compound is studied for its potential use in drug delivery systems due to its unique structure.
Medicine: Research is ongoing to explore its potential as an anticancer agent.
Industry: It is used in the production of advanced materials, including high-performance polymers and composites.
Wirkmechanismus
The mechanism of action of 2,4,6-Trichloro-1,3,5-triphenylborazine involves its interaction with various molecular targets. The compound can form stable complexes with metal ions, which can then interact with biological molecules. The pathways involved include:
Binding to Metal Ions: The boron atoms in the borazine ring can bind to metal ions, forming stable complexes.
Interaction with Biological Molecules: These complexes can interact with proteins, DNA, and other biological molecules, potentially leading to therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,4,6-Trichloro-1,3,5-triazine: Similar in structure but contains nitrogen atoms instead of boron.
2,4,6-Triphenyl-1,3,5-triazine: Contains phenyl groups but lacks chlorine atoms.
Borazine: The parent compound without phenyl or chlorine substitutions.
Uniqueness
2,4,6-Trichloro-1,3,5-triphenylborazine is unique due to the presence of both phenyl groups and chlorine atoms, which impart distinct chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry.
Eigenschaften
CAS-Nummer |
981-87-3 |
|---|---|
Molekularformel |
C18H15B3Cl3N3 |
Molekulargewicht |
412.1 g/mol |
IUPAC-Name |
2,4,6-trichloro-1,3,5-triphenyl-1,3,5,2,4,6-triazatriborinane |
InChI |
InChI=1S/C18H15B3Cl3N3/c22-19-25(16-10-4-1-5-11-16)20(23)27(18-14-8-3-9-15-18)21(24)26(19)17-12-6-2-7-13-17/h1-15H |
InChI-Schlüssel |
NBEGBEFUZJFOJD-UHFFFAOYSA-N |
Kanonische SMILES |
B1(N(B(N(B(N1C2=CC=CC=C2)Cl)C3=CC=CC=C3)Cl)C4=CC=CC=C4)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


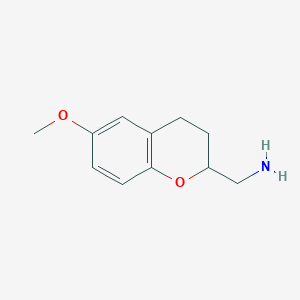
![Methyl 4-[(3,5-dichloro-2,6-dihydroxybenzoyl)amino]benzoate](/img/structure/B13888881.png)
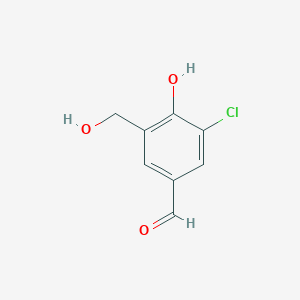
![5-Methyl-3-oxabicyclo[3.1.1]heptane-1-carboxylic acid](/img/structure/B13888884.png)
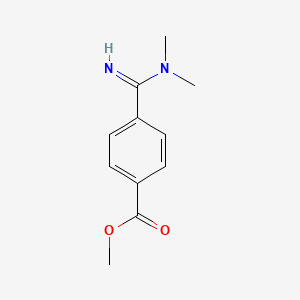
![4-Hydroxy-9-thia-1-azaspiro[5.5]undecan-2-one](/img/structure/B13888910.png)

